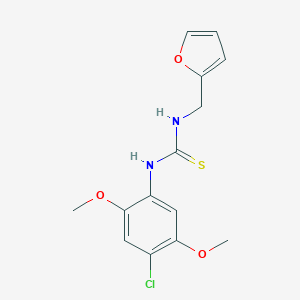![molecular formula C12H14N4O4S2 B216509 N-[4-(5-Methoxymethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B216509.png)
N-[4-(5-Methoxymethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(5-Methoxymethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-[4-(5-Methoxymethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide is not fully understood. However, studies have shown that it may inhibit the activity of certain enzymes and pathways involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
N-[4-(5-Methoxymethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide has been shown to have anti-inflammatory and antitumor effects in animal studies. It has also been investigated for its potential to reduce oxidative stress and improve liver function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[4-(5-Methoxymethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide in lab experiments is its potential to provide new insights into the mechanisms of inflammation and tumor growth. However, a limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the research on N-[4-(5-Methoxymethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide. One direction is to further investigate its potential applications in medicine, agriculture, and environmental science. Another direction is to conduct more studies to understand its mechanism of action and identify potential targets for drug development. Additionally, research could focus on improving the synthesis method to increase the yield and purity of the compound.
Synthesemethoden
The synthesis of N-[4-(5-Methoxymethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide involves the reaction of 5-methoxymethyl-[1,3,4]thiadiazol-2-amine with 4-(chlorosulfonyl)phenyl acetic acid. The resulting compound is then purified to obtain N-[4-(5-Methoxymethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide.
Wissenschaftliche Forschungsanwendungen
N-[4-(5-Methoxymethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide has been studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, it has been investigated for its anti-inflammatory and antitumor properties. In agriculture, it has been studied for its potential use as a herbicide. In environmental science, it has been researched for its ability to remove heavy metals from contaminated soil and water.
Eigenschaften
Produktname |
N-[4-(5-Methoxymethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide |
|---|---|
Molekularformel |
C12H14N4O4S2 |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
N-[4-[[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C12H14N4O4S2/c1-8(17)13-9-3-5-10(6-4-9)22(18,19)16-12-15-14-11(21-12)7-20-2/h3-6H,7H2,1-2H3,(H,13,17)(H,15,16) |
InChI-Schlüssel |
FBALRKHTBFVWCA-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(S2)COC |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(S2)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 4-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]carbonothioyl}amino)benzoate](/img/structure/B216429.png)

![N-(3-chloro-2-methylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide](/img/structure/B216438.png)




![N-(4-chloro-2,5-dimethoxyphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B216445.png)



![N-(4-chloro-2,5-dimethoxyphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea](/img/structure/B216450.png)